molecular formula C14H20BrClN2O2 B5105677 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride

2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride

Cat. No. B5105677
M. Wt: 363.68 g/mol
InChI Key: MUMJUIQOBCMLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride, also known as BRL-15572, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the benzamide class of compounds and has been found to have a high affinity for the dopamine D3 receptor.

Mechanism of Action

2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. Activation of the dopamine D3 receptor has been implicated in various neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which may explain its potential therapeutic effects in these disorders.
Biochemical and Physiological Effects:
2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to have various biochemical and physiological effects in animal models. In Parkinson's disease, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been shown to increase dopamine release in the striatum and improve motor function. In schizophrenia, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to increase dopamine release in the prefrontal cortex and improve cognitive function. In drug addiction, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been shown to reduce drug-seeking behavior and dopamine release in the nucleus accumbens.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor. However, one of the limitations of using 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride is its relatively low potency compared to other dopamine D3 receptor antagonists. This may require higher doses of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride to achieve the desired therapeutic effects.

Future Directions

There are several future directions for the study of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride. One direction is to further investigate its potential therapeutic effects in other neuropsychiatric disorders such as depression and anxiety. Another direction is to develop more potent derivatives of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride that may have improved therapeutic efficacy. Additionally, the development of imaging agents for the dopamine D3 receptor may allow for non-invasive monitoring of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride's effects in vivo.

Synthesis Methods

The synthesis of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride involves the reaction of 2-bromo-N-(3-bromopropyl)benzamide with morpholine in the presence of potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride. This method has been reported to yield 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride in high purity and yield.

Scientific Research Applications

2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to improve motor function and reduce dyskinesia in animal models. In schizophrenia, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been shown to improve cognitive function and reduce positive symptoms in animal models. In drug addiction, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-bromo-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2.ClH/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17;/h1-2,4-5H,3,6-11H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJUIQOBCMLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.